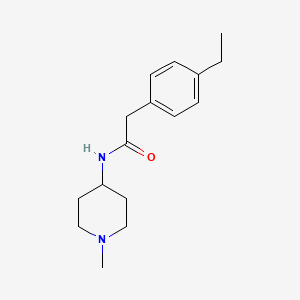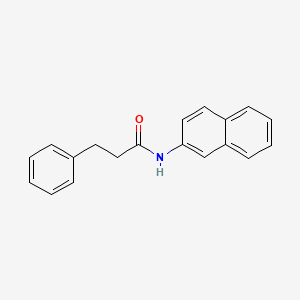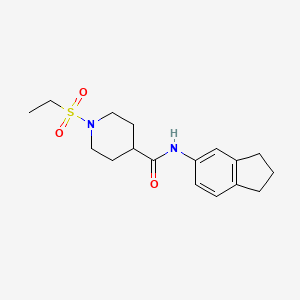![molecular formula C22H17ClN2O5 B5410016 methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5410016.png)
methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate, also known as MCBA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MCBA is a member of the benzoate ester family and is characterized by its unique chemical structure, which consists of a benzoyl group, a furan ring, and an acryloyl group.
Mecanismo De Acción
The mechanism of action of methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer cells and plays a key role in tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, this compound has been shown to have anti-microbial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has several advantages and limitations for lab experiments. One advantage is its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. However, one limitation is its low solubility in water, which can make it difficult to work with in lab experiments. In addition, the toxicity of this compound has not been fully evaluated, and further studies are needed to determine its safety for use in humans.
Direcciones Futuras
There are several future directions for research on methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the evaluation of its safety and efficacy in animal models and clinical trials. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate involves a series of chemical reactions that begin with the reaction of 2-chlorobenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. The resulting compound is then reacted with 2-furylacrylic acid to form 2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acrylic acid. The final step involves the reaction of the obtained compound with methyl 3-aminobenzoate to form this compound.
Aplicaciones Científicas De Investigación
Methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate has been studied extensively for its potential applications in the field of medicine. It has been found to possess a variety of pharmacological properties, including anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
methyl 3-[[(E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-29-22(28)14-6-4-7-15(12-14)24-21(27)19(13-16-8-5-11-30-16)25-20(26)17-9-2-3-10-18(17)23/h2-13H,1H3,(H,24,27)(H,25,26)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQDZKHRWLGKII-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2,5-dimethyl-3-[2-(5-nitro-2-pyridinyl)carbonohydrazonoyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5409943.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5409950.png)


![4-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-(3-methoxybenzyl)morpholine](/img/structure/B5409969.png)
![4-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}morpholine](/img/structure/B5409976.png)


![1-(4-bromophenyl)-5-{[1-(4-methoxyphenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5410009.png)

![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5410031.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5410035.png)
![3-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5410036.png)